molecular formula C24H16Cl2F4N2O2 B14925863 4-chloro-1-(4-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

4-chloro-1-(4-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B14925863
M. Wt: 511.3 g/mol
InChI Key: WJZFAIQKDFMYNH-UHFFFAOYSA-N
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Description

4-{4-CHLORO-1-(4-CHLOROBENZYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-CHLORO-1-(4-CHLOROBENZYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring, chlorination, and the introduction of difluoromethoxy and difluoromethyl ether groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-{4-CHLORO-1-(4-CHLOROBENZYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

4-{4-CHLORO-1-(4-CHLOROBENZYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-{4-CHLORO-1-(4-CHLOROBENZYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-CHLORO-1-(4-CHLOROBENZYL)-3-[4-(METHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER
  • 4-{4-CHLORO-1-(4-CHLOROBENZYL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL TRIFLUOROMETHYL ETHER

Uniqueness

4-{4-CHLORO-1-(4-CHLOROBENZYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER is unique due to the presence of both difluoromethoxy and difluoromethyl ether groups, which can impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C24H16Cl2F4N2O2

Molecular Weight

511.3 g/mol

IUPAC Name

4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole

InChI

InChI=1S/C24H16Cl2F4N2O2/c25-17-7-1-14(2-8-17)13-32-22(16-5-11-19(12-6-16)34-24(29)30)20(26)21(31-32)15-3-9-18(10-4-15)33-23(27)28/h1-12,23-24H,13H2

InChI Key

WJZFAIQKDFMYNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F)Cl

Origin of Product

United States

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